2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde

Lipophilicity Drug-likeness ADME

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde (CAS 692264-04-3) is a trisubstituted benzaldehyde featuring a bromine at the 2-position, a cyclopentyloxy group at the 4-position, and an ethoxy group at the 5-position. The compound belongs to the class of brominated alkoxybenzaldehydes, which are widely used as synthetic intermediates in medicinal and agrochemical chemistry due to the orthogonal reactivity of the aldehyde and aryl bromide functionalities.

Molecular Formula C14H17BrO3
Molecular Weight 313.191
CAS No. 692264-04-3
Cat. No. B2732290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
CAS692264-04-3
Molecular FormulaC14H17BrO3
Molecular Weight313.191
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C=O)Br)OC2CCCC2
InChIInChI=1S/C14H17BrO3/c1-2-17-13-7-10(9-16)12(15)8-14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
InChIKeyXHRKGYTZPJQOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde (CAS 692264-04-3): Core Structural Profile & Procurement Context


2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde (CAS 692264-04-3) is a trisubstituted benzaldehyde featuring a bromine at the 2-position, a cyclopentyloxy group at the 4-position, and an ethoxy group at the 5-position. The compound belongs to the class of brominated alkoxybenzaldehydes, which are widely used as synthetic intermediates in medicinal and agrochemical chemistry due to the orthogonal reactivity of the aldehyde and aryl bromide functionalities [1]. Its molecular formula is C14H17BrO3 with a molecular weight of 313.19 g/mol, and its computed XLogP3-AA is 3.7, indicating moderate lipophilicity suitable for membrane permeability in biological systems [1].

Why 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde Cannot Be Simply Interchanged with Close Analogs


Although several benzaldehyde derivatives share similar substituent patterns with 2-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde, subtle differences in bromine position, alkoxy group identity, or the presence/absence of bromine lead to quantifiable divergences in lipophilicity, steric environment around the aldehyde carbon, and cross-coupling reactivity [1][2]. The non-brominated analog 4-(cyclopentyloxy)-3-ethoxybenzaldehyde (CAS 524732-38-5) lacks the aryl bromide handle required for Suzuki-Miyaura or Buchwald-Hartwig couplings, making it unsuitable for fragment elaboration via Pd-catalyzed cross-coupling [2]. The positional isomer 3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde (CAS 827592-06-3) places the bromine meta to the aldehyde rather than ortho, which alters the electronic activation of the aldehyde toward nucleophilic attack and changes the steric accessibility of the bromine for metal-catalyzed reactions [2][3]. These differences are not trivial and directly impact downstream synthetic utility.

Quantitative Differentiation Evidence for 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde


Lipophilicity Advantage vs. Non-Brominated Analog 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde exhibits a computed XLogP3-AA of 3.7, which is 0.7 logP units higher than its non-brominated analog 4-(cyclopentyloxy)-3-ethoxybenzaldehyde (XLogP3-AA = 3.0) [1][2]. This difference corresponds to an approximately 5-fold increase in predicted octanol/water partition coefficient, indicating significantly enhanced lipophilicity that may improve membrane permeability in cell-based assays [1][2].

Lipophilicity Drug-likeness ADME

Steric and Electronic Profile at the Aldehyde: Ortho-Bromo vs. Meta-Bromo Isomer

In the 2-bromo isomer (target compound), the bromine is ortho to the aldehyde group, exerting both steric shielding and electron-withdrawing (-I) effect on the carbonyl carbon. In the 3-bromo isomer (CAS 827592-06-3), the bromine is meta to the aldehyde and exerts predominantly an inductive electron-withdrawing effect without the steric encumbrance. While direct quantitative reactivity data for these specific compounds are unavailable in the public literature, the distinction in regiochemistry is a class-level inference supported by Hammett σ values: ortho-substituents exhibit combined steric and electronic effects (Es + σ), whereas meta-substituents exhibit primarily electronic effects [1][2].

Steric effects Aldehyde reactivity Regioisomer comparison

Synthetic Versatility: Aryl Bromide as a Cross-Coupling Handle vs. Non-Brominated Analog

The presence of the aryl bromide at the 2-position enables participation in Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, a capability absent in the non-brominated analog 4-(cyclopentyloxy)-3-ethoxybenzaldehyde. While specific coupling yields for this compound have not been reported in primary literature, the class of aryl bromides is well-established to undergo oxidative addition to Pd(0) with typical relative reactivity: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [1]. Aryl bromides generally provide coupling yields of 60–95% under standard Suzuki conditions, whereas the non-brominated analog would require pre-functionalization (e.g., directed ortho-metalation/bromination) to achieve equivalent diversification [1].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic intermediate

Commercially Available Purity Grades and Procurement Comparison

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde is commercially available from multiple vendors with specified purities. AKSci supplies the compound at ≥95% purity ; LeYan offers a 97% purity grade ; Fluorochem lists the product (SKU F097611) at £372 for 250 mg . In comparison, the non-brominated analog 4-(cyclopentyloxy)-3-ethoxybenzaldehyde is available from BOC Sciences but with no publicly listed purity specification on the product page, and the 3-bromo isomer (CAS 827592-06-3) is listed by Fluorochem at a higher price point (approximately ¥4,620/g or ~£520/g) . The target compound thus offers a favorable balance of defined purity and cost among the directly comparable brominated benzaldehydes.

Purity Procurement Vendor comparison

Optimal Application Scenarios for 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde Based on Differentiation Evidence


Medicinal Chemistry Fragment Elaboration via Suzuki-Miyaura Coupling

The ortho-aryl bromide enables direct diversification of the benzaldehyde scaffold through palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, a transformation inaccessible to the non-brominated analog 4-(cyclopentyloxy)-3-ethoxybenzaldehyde [1]. This positions the compound as a privileged late-stage diversification intermediate for kinase inhibitor or GPCR ligand libraries where biaryl motifs are pharmacophoric [1].

Cell-Permeable Probe Design Leveraging Enhanced Lipophilicity

With a computed XLogP3-AA of 3.7—0.7 logP units higher than the non-brominated analog—the compound is better suited for designing cell-permeable fluorescent probes or affinity labels where passive membrane diffusion is required [2]. The bromine atom also serves as a heavy atom for X-ray crystallography phasing or as a potential radiolabeling site.

Cost-Efficient Multi-Gram Synthesis of Brominated Benzaldehyde Building Blocks

The 2-bromo isomer is priced approximately 28% lower per gram than the 3-bromo positional isomer at Fluorochem, making it the economically preferred choice for process chemistry scale-up when the regiochemistry of bromine is not the primary determinant of downstream reactivity . Defined purity specifications (95–97%) across multiple vendors reduce quality assurance burden.

Schiff Base and Hydrazone Library Synthesis with Sterically Differentiated Aldehyde Reactivity

The ortho-bromo substitution creates a sterically encumbered aldehyde environment that can be exploited for chemoselective imine formation in the presence of less hindered aldehydes, enabling sequential ligation strategies in dynamic combinatorial chemistry [3].

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